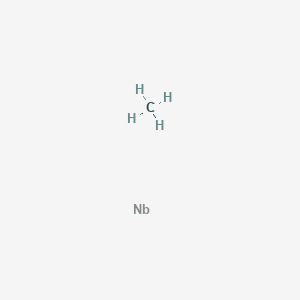

Niobcarbid (NbC)

Übersicht

Beschreibung

Niobium carbide (NbC) is a refractory ceramic material composed of niobium and carbon atoms. It has a wide range of applications in the fields of materials science, metallurgy, and chemistry. It is known for its excellent properties such as high hardness, high electrical conductivity, and high thermal conductivity. NbC has been used in a variety of applications including wear-resistant coatings, abrasives, and catalysts.

Wissenschaftliche Forschungsanwendungen

Verstärkung in Stahl- und Eisenlegierungen

Niobcarbid (NbC) wird verwendet, um Stahl- und Eisenlegierungen zu verstärken . Es ist in eine duktilere eisenbasierte Matrix eingebettet und erzeugt so eine härtere, verschleißfeste Phase . Dieser Ansatz ist besonders vorteilhaft in Branchen wie Erdbewegung und Bergbau, in denen Ausrüstungsteile starkem Verschleiß ausgesetzt sind .

Beschichtungen für Ni-basierte Superlegierungen

NbC wird bei der Herstellung von harten Verkleidungsschichten auf Nickel-basierten Superlegierungen verwendet . Die resultierenden Verbundverkleidungen werden auf duktiles Eisen aufgebracht, wodurch die Oberflächenhärte und Verschleißfestigkeit verbessert werden . Die Zugabe von NbC hat jedoch nur einen begrenzten Einfluss auf die Verbesserung des Flankenverschleißes an den Drehmeißeln .

Katalysator in chemischen Reaktionen

NbC wurde in der Elektrokatalyse und Photokatalyse eingesetzt . Es wurde bewiesen, dass ungesättigte Niob-Spezies die wichtigsten aktiven Zentren bei Epoxidierungsreaktionen sind , die in der synthetischen Chemie von entscheidender Bedeutung sind, da Epoxide als Zwischenprodukte bei der Herstellung von Pharmazeutika, Tensiden und Esterchemikalien weit verbreitet sind .

Feuerfeste Beschichtungen in Kernreaktoren

Zirkoncarbid und Niobcarbid können als feuerfeste Beschichtungen in Kernreaktoren verwendet werden

Wirkmechanismus

Biochemische Analyse

It is an extremely hard refractory ceramic material, commercially used in tool bits for cutting tools . Niobium forms with carbon several chemical compounds, such as niobium monocarbide NbC 1−x with an extremely broad homogeneity range .

Biochemical Properties

This property allows it to generate NIR-triggered hyperthermia and reactive oxygen species, contributing to a synergetic photothermal and photodynamic effect .

Cellular Effects

In the context of cellular effects, studies have shown that macrophages can be used as bio-carriers for the targeted delivery of Niobium carbide (NbC) . The phagocytosis of macrophages is proved to retain the photothermal/photodynamic effect of NbC . This suggests that NbC can influence cell function, particularly in the context of cancer treatment .

Molecular Mechanism

When exposed to near-infrared light, NbC can generate heat and reactive oxygen species, which can have various effects on biomolecules .

Dosage Effects in Animal Models

In animal models, macrophage-loaded NbC has been shown to allow the complete removal of solid tumors both in nude mice and big animal models involving rabbits

Eigenschaften

IUPAC Name |

methane;niobium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4.Nb/h1H4; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOIETWQBJYMFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C.[Nb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4Nb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.949 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12069-94-2 | |

| Record name | Niobium carbide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012069942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niobium carbide (NbC) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

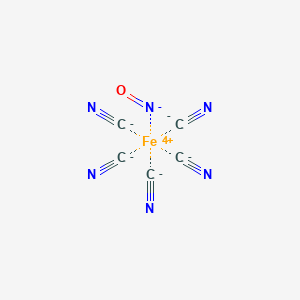

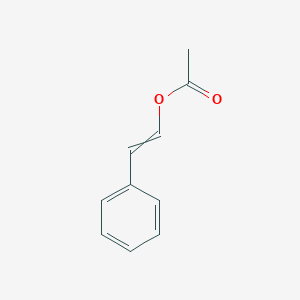

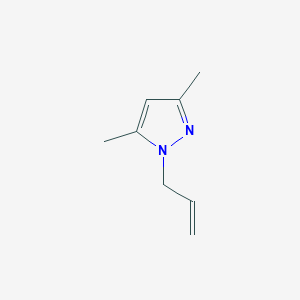

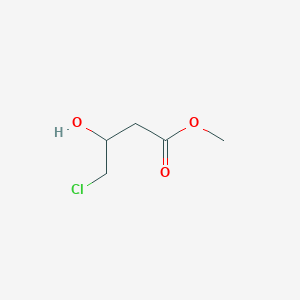

Feasible Synthetic Routes

Q1: What is the structure and composition of Niobium carbide?

A1: Niobium carbide (NbC) is a ceramic material with a rock-salt crystal structure. [] Its stoichiometry can vary within a certain range, leading to the formation of different phases like Nb₄C₃ and Nb₆C₅. [] This variability allows for tailoring of its properties for specific applications.

Q2: What are the key mechanical properties of NbC that make it suitable for demanding applications?

A2: NbC boasts high hardness, a very high melting point (around 3,490 °C), and relatively low density. [] These properties make it an attractive material for applications involving high temperatures and wear resistance, such as cutting tools and wear protection coatings. []

Q3: Can the properties of Niobium carbide be modified?

A3: Yes, the properties of NbC can be significantly influenced by factors like the type and concentration of the binder used (e.g., cobalt, nickel, nickel-molybdenum) and the sintering process employed (e.g., spark plasma sintering, liquid phase sintering). [] These factors affect the balance between hardness and toughness, enabling the material to be tailored for specific needs.

Q4: What methods are used to synthesize Niobium carbide?

A4: Several methods can be used to synthesize NbC, including:

- High-energy milling: This technique involves milling niobium and carbon (graphite) powders to promote their reaction and form NbC. [, ]

- Carbothermal reduction: This method uses a mixture of methane (CH4) and hydrogen (H2) to reduce and carburize niobium oxide precursors at elevated temperatures (around 1173 K) to form NbC. [, , ]

- Plasma spray welding: This technique involves injecting NbC powders along with a matrix metal (e.g., nickel-based alloys) into a plasma jet, which melts and propels them onto a substrate to form a composite coating. []

Q5: What are the advantages of using high-energy milling for NbC synthesis?

A5: High-energy milling offers a relatively simple and versatile route for synthesizing NbC. [, ] It eliminates the need for high temperatures often required in other methods, making it potentially more cost-effective.

Q6: How is Niobium carbide being explored as a potential substitute for tungsten carbide (WC)?

A6: NbC is being investigated as a potential alternative to tungsten carbide (WC) in cutting tools and wear protection applications. [, , , ] Its high hardness and wear resistance, combined with the potential for sustainable sourcing of niobium, make it an attractive alternative to WC, which relies on the less abundant tungsten.

Q7: Beyond cutting tools, what other applications is Niobium carbide being explored for?

A7: NbC is also being investigated for its potential in:

- Corrosion-resistant coatings: NbC coatings applied via thermoreactive diffusion have shown promising results in improving the corrosion resistance of gray cast iron in biodiesel applications. [, ]

- Metal matrix composites: Incorporating NbC particles into aluminum alloys like AA6061 through friction stir processing has been shown to enhance mechanical properties such as hardness, stiffness, and wear resistance. [, ]

- Biomedical applications: Recent studies explore NbC as a photothermal agent for targeted tumor therapy due to its near-infrared absorption properties. [] This application leverages NbC's ability to generate heat and reactive oxygen species upon near-infrared irradiation, potentially leading to tumor cell death.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B76945.png)